

GSK461364: A Comparative Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: GSK461364

Cat. No.: B529461

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **GSK461364**, a potent and selective inhibitor of Polo-like kinase 1 (Plk1). The information presented herein is intended to assist researchers in evaluating the cross-reactivity of this compound and understanding its potential applications and off-target effects.

Executive Summary

GSK461364 is a highly selective, ATP-competitive inhibitor of Plk1 with a reported inhibitory constant (K_i) of 2.2 nM.^{[1][2][3][4]} Its selectivity is notably high when compared to other members of the Polo-like kinase family, Plk2 and Plk3, with at least 390-fold greater selectivity for Plk1.^{[1][3][5]} Furthermore, broad screening against a panel of 48 other kinases has demonstrated a selectivity of over 1,000-fold.^{[1][3][5]} This high degree of selectivity makes **GSK461364** a valuable tool for studying the specific roles of Plk1 in cellular processes and a promising candidate for therapeutic development.

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **GSK461364** against Plk1, Plk2, and Plk3.

Kinase	Ki (nM)	Selectivity vs. Plk1
Plk1	2.2	1-fold
Plk2	860	~391-fold
Plk3	1000	~455-fold

Data sourced from multiple studies.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

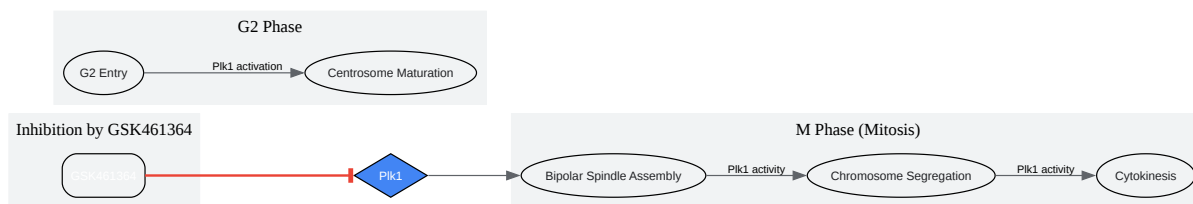
A comprehensive KINOMEScan assay was conducted to assess the binding of **GSK461364** to a large panel of kinases at a concentration of 10 μ M. The results are presented as "percent of control," where a lower percentage indicates stronger binding and inhibition. The following table highlights a selection of kinases and their corresponding binding values.

Kinase Target	Percent of Control (%)
PLK1	0.5
PLK2	47
PLK3	80
AURKA	98
AURKB	97
CDK1/cyclinB	100
...	...

This is a representative subset of the full KINOMEScan data.

Signaling Pathway of Plk1

Plk1 is a critical serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis. Its inhibition by **GSK461364** leads to defects in cell division and can induce apoptosis in cancer cells. The diagram below illustrates the key functions of Plk1 throughout the cell cycle.



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Caption: The role of Plk1 in cell cycle progression and its inhibition by **GSK461364**.

Experimental Protocols

The kinase selectivity of **GSK461364** has been determined using various experimental methodologies, most notably the Z'-LYTE™ kinase assay and KINOMEScan®.

Z'-LYTE™ Kinase Assay

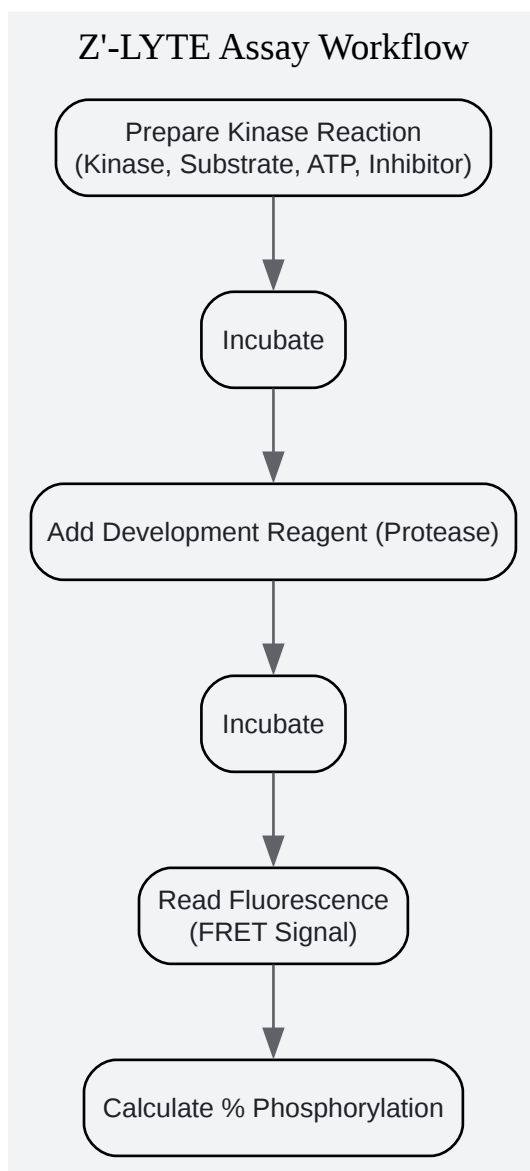
The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format that measures the extent of kinase-dependent phosphorylation of a synthetic peptide substrate.[6]

Principle: The assay relies on the differential sensitivity of a phosphorylated and non-phosphorylated FRET-labeled peptide to proteolytic cleavage.[6] When the kinase phosphorylates the peptide, it becomes resistant to a specific protease. This resistance prevents the separation of the FRET pair (coumarin and fluorescein), resulting in a high FRET signal. Conversely, in the absence of kinase activity or in the presence of an inhibitor, the peptide remains unphosphorylated, is cleaved by the protease, and the FRET signal is lost.[6]

General Protocol:

- **Kinase Reaction:** The kinase, peptide substrate, and ATP are incubated together in the presence of varying concentrations of the inhibitor (**GSK461364**).

- Development: A site-specific protease is added to the reaction mixture.
- Detection: The fluorescence is measured using a plate reader, and the ratio of donor (coumarin) to acceptor (fluorescein) emission is calculated to determine the percentage of phosphorylation.[6]



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Caption: A simplified workflow of the Z'-LYTE kinase assay.

KINOMEScan® Assay

The KINOMEScan® platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is then quantified.

General Protocol:

- Kinases are tagged with DNA and incubated with the test compound (**GSK461364**) and the immobilized ligand.
- After an incubation period to reach equilibrium, unbound kinase is washed away.
- The amount of kinase remaining bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
- The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control.

Conclusion

GSK461364 demonstrates a high degree of selectivity for Plk1 over other kinases, including its closest family members Plk2 and Plk3. This specificity, confirmed through robust and comprehensive screening platforms, underscores its utility as a precise chemical probe for investigating Plk1 biology and as a potential therapeutic agent with a defined target profile. Researchers utilizing **GSK461364** can have a high degree of confidence in its on-target activity at appropriate concentrations.

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